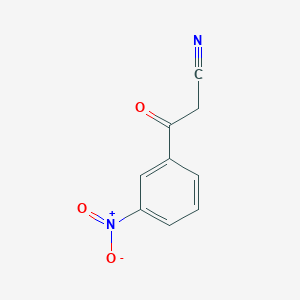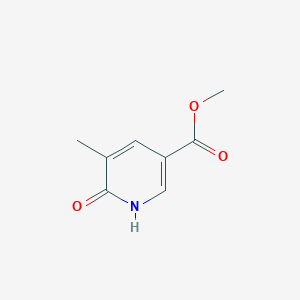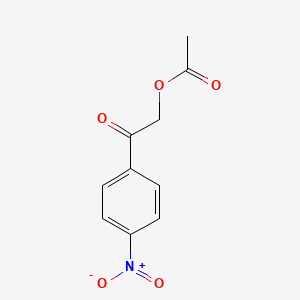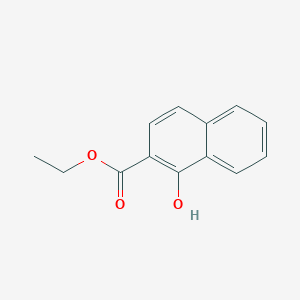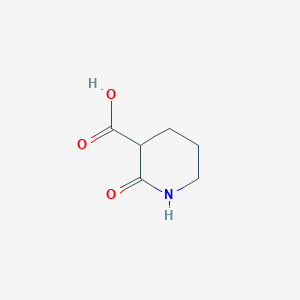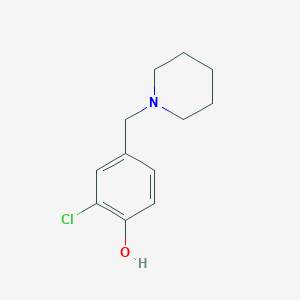
2-Chloro-4-(piperidin-1-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C12H16ClNO . It has a molecular weight of 225.71 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-Chloro-4-(piperidin-1-ylmethyl)phenol”, has been a subject of interest in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(piperidin-1-ylmethyl)phenol” consists of a phenol group attached to a piperidine ring via a methylene bridge, and a chlorine atom attached to the phenol ring . The detailed structural properties and quantum chemical calculations can be carried out using density functional theory .Physical And Chemical Properties Analysis
“2-Chloro-4-(piperidin-1-ylmethyl)phenol” is a solid at room temperature . It has a molecular weight of 225.71 and its molecular formula is C12H16ClNO .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Compounds related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol have shown potential in antimalarial applications. For instance, Mannich base derivatives of 4-[7-Chloro(and 7-trifluoromethyl)quinolin-4-ylamino]phenols, including those with piperidin-1-ylmethyl groups, exhibited significant antimalarial activity against Plasmodium falciparum isolates in vitro (Barlin et al., 1994).
Radiation-Induced Crystal Study
A study focusing on radiation-induced 2-(piperidin-1-ylmethyl)phenol single crystal explored the compound's behavior under radiation, indicating its potential for specific scientific studies in the field of radiation chemistry (Usta et al., 2016).
Synthesis and Chemical Properties
The synthesis and properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, were investigated, providing insights into the chemical behavior and potential applications of similar compounds in pharmaceutical or chemical synthesis (Shen Li, 2012).
Experimental and Theoretical Studies
Experimental and theoretical studies of a similar compound, 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, have been conducted. This research includes structural analysis and theoretical data support, suggesting potential for biomedical applications due to its high antioxidant value (Ulaş, 2020).
Coordination Chemistry
Research into the coordination chemistry of copper (II) complexes, including ligands related to 2-Chloro-4-(piperidin-1-ylmethyl)phenol, has implications for materials science and bioinorganic chemistry (Majumder et al., 2016).
Photodynamic Therapy
Studies on water-soluble phthalocyanines substituted with piperidine groups demonstrate potential in photodynamic therapy, indicating applications in cancer treatment and biomedical research (Özel et al., 2019).
Anticancer Properties
The synthesis of quinoline analogues with piperidin-1-ylmethyl groups revealed significant anticancer properties in several human cancer cell lines, suggesting therapeutic applications (Harishkumar et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYVTXMMWGRQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498282 |
Source


|
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(piperidin-1-ylmethyl)phenol | |
CAS RN |
69245-90-5 |
Source


|
| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


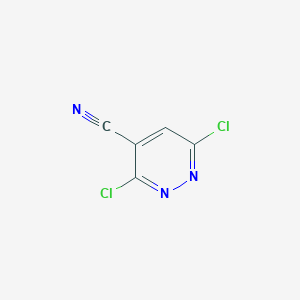
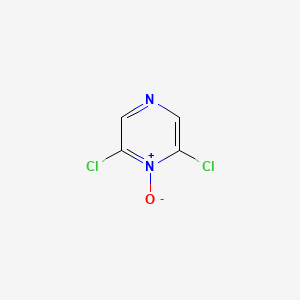

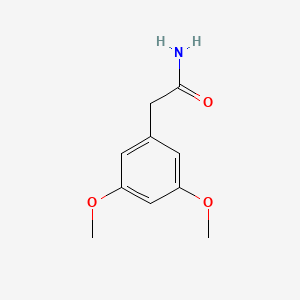
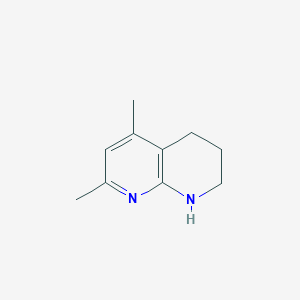
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)
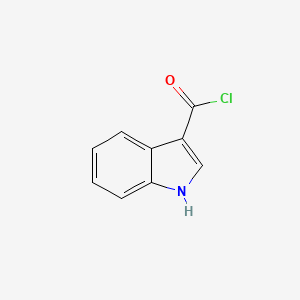
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
